molecular formula C4H7NO2S2 B119373 2-(Dithiocarboxyamino)propanoic acid CAS No. 153116-35-9

2-(Dithiocarboxyamino)propanoic acid

Cat. No. B119373
M. Wt: 165.2 g/mol
InChI Key: WRYBBWDLDMVVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dithiocarboxyamino)propanoic acid (DTCAP) is a chemical compound that has been used in scientific research due to its unique properties. It is a sulfur-containing amino acid derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

2-(Dithiocarboxyamino)propanoic acid's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its effects on biological systems.

Biochemical And Physiological Effects

2-(Dithiocarboxyamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential use in cancer treatment. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Dithiocarboxyamino)propanoic acid in lab experiments is its high purity and yield when synthesized using the method described above. However, one limitation is that 2-(Dithiocarboxyamino)propanoic acid can be unstable in solution and may require special storage conditions to maintain its activity.

Future Directions

There are several future directions for research on 2-(Dithiocarboxyamino)propanoic acid. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand 2-(Dithiocarboxyamino)propanoic acid's mechanism of action and its effects on biological systems. Finally, research on the potential use of 2-(Dithiocarboxyamino)propanoic acid in neurodegenerative diseases, such as Alzheimer's disease, is also an area of interest.

Synthesis Methods

The synthesis of 2-(Dithiocarboxyamino)propanoic acid involves the reaction of 2-aminoacrylate with carbon disulfide to form 2-(dithiocarboxyamino)acrylate. The resulting compound is then hydrolyzed with hydrochloric acid to produce 2-(Dithiocarboxyamino)propanoic acid. This method has been used in several studies to produce 2-(Dithiocarboxyamino)propanoic acid with high purity and yield.

Scientific Research Applications

2-(Dithiocarboxyamino)propanoic acid has been used in scientific research to study its effects on biological systems. It has been shown to have antioxidant properties and can scavenge free radicals. 2-(Dithiocarboxyamino)propanoic acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-(Dithiocarboxyamino)propanoic acid has been used in studies to investigate its effects on the immune system, cardiovascular system, and nervous system.

properties

CAS RN

153116-35-9

Product Name

2-(Dithiocarboxyamino)propanoic acid

Molecular Formula

C4H7NO2S2

Molecular Weight

165.2 g/mol

IUPAC Name

2-(dithiocarboxyamino)propanoic acid

InChI

InChI=1S/C4H7NO2S2/c1-2(3(6)7)5-4(8)9/h2H,1H3,(H,6,7)(H2,5,8,9)

InChI Key

WRYBBWDLDMVVKB-UHFFFAOYSA-N

Isomeric SMILES

CC(C(=O)O)N=C(S)S

SMILES

CC(C(=O)O)NC(=S)S

Canonical SMILES

CC(C(=O)O)N=C(S)S

synonyms

Alanine, N-(dithiocarboxy)- (9CI)

Origin of Product

United States

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